molecular formula C32H43N5O11 B158954 Ac-VEID-AMC CAS No. 219137-97-0

Ac-VEID-AMC

Cat. No. B158954
M. Wt: 673.7 g/mol
InChI Key: QMXIJZDGCJEANV-LFZGUJIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-VEID-AMC is a fluorescent substrate used for the determination of caspase-6 and related cysteine protease activities . It is based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis . It has also been reported to be cleaved by related proteases, including caspase-8 .


Molecular Structure Analysis

The molecular formula of Ac-VEID-AMC is C32H43N5O11 . Its average mass is 673.711 Da and its monoisotopic mass is 673.295898 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-VEID-AMC include its molecular weight of 674.00, and its excitation (Ex) and emission (Em) wavelengths are 380 nm and 460 nm respectively .

Scientific Research Applications

  • Corrosion and Erosion-Corrosion Behavior of Amorphous Coatings

    This study by Wang et al. (2015) in Corrosion Science explores the properties of amorphous metallic coatings (AMCs) and their resistance to corrosion and erosion-corrosion in chloride-containing solutions. The findings could potentially inform the use of AMCs in various scientific research applications (Wang et al., 2015).

  • Challenges in Translational Research

    Pober et al. (2001) discuss the obstacles facing translational research in academic medical centers, which may provide context for the challenges in applying compounds like Ac-VEID-AMC in practical medical research (Pober et al., 2001).

  • Potential Synergistic Effects of Aconibal® and Methotrexate

    The research by Park et al. (2018) explores the effects of combining Aconitum carmichaelii (AC) with methotrexate, which may provide insights into how different compounds can be combined for enhanced effects in medical research (Park et al., 2018).

  • Affinity Monolith Chromatography (AMC)

    Pfaunmiller et al. (2013) review the principles and recent analytical applications of AMC, a method used for the selective separation and analysis of specific compounds in samples. This could be relevant for understanding the analytical applications of Ac-VEID-AMC (Pfaunmiller et al., 2013).

  • Aluminium Matrix Composites (AMCs)

    Surappa (2003) provides an overview of AMCs, discussing their processing, microstructure, properties, and applications. While this focuses on a different AMC, it highlights the importance of understanding material properties for scientific research applications (Surappa, 2003).

  • RFID Antenna Using AMC Substrate for Anti-Metallic Application

    He and Xu (2018) investigate a low-profile RFID tag antenna mounted on an AMC substrate for anti-metal applications. This could provide insights into the applications of advanced materials in technology and scientific research (He & Xu, 2018).

Safety And Hazards

Ac-VEID-AMC may be irritating to the mucous membranes and upper respiratory tract. It may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

Relevant Papers

One relevant paper is “Mechanistic and Structural Understanding of Uncompetitive Inhibitors of Caspase-6” published in PLOS ONE . The paper discusses the discovery and characterization of a potent inhibitor of caspase-6 that acts by an uncompetitive binding mode. This mechanism of inhibition is unprecedented against this target class. The paper also mentions that while the inhibitor is exquisitely selective for caspase-6 over caspase-3 and -7, the compound’s inhibitory activity is also dependent on the amino acid sequence and P1’ character of the peptide substrate .

properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXIJZDGCJEANV-LFZGUJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-VEID-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-VEID-AMC
Reactant of Route 2
Reactant of Route 2
Ac-VEID-AMC
Reactant of Route 3
Reactant of Route 3
Ac-VEID-AMC
Reactant of Route 4
Ac-VEID-AMC
Reactant of Route 5
Ac-VEID-AMC
Reactant of Route 6
Ac-VEID-AMC

Citations

For This Compound
210
Citations
M Bosch, VE Franklin-Tong - Proceedings of the National …, 2007 - National Acad Sciences
… 2a shows that the substrates Ac-DEVD-AMC (caspase-3) and Ac-VEID-AMC (caspase-6) are cleaved by proteases activated in SI-induced pollen. The DEVDase exhibited 52.3 ± 21% …
Number of citations: 142 www.pnas.org
H Karahashi, F Amano - Biological and Pharmaceutical Bulletin, 2000 - jstage.jst.go.jp
… Although AcVEID-CHO showed a Ki value of 0.2 uM, which was lower than the Km value with Ac—VEID-AMC as a substrate (Table 1), it did not show selective inhibition of the other …
Number of citations: 17 www.jstage.jst.go.jp
HL Benford, NWA McGowan, MH Helfrich, ME Nuttall… - Bone, 2001 - Elsevier
… caspase-6, which can also cleave DEVD50), because we could not detect cleavage of a caspase-7 substrate (MCA-VDQVDGWK-[DNP]-NH 2 ) or a caspase-6 substrate (Ac-VEID-AMC)…
Number of citations: 341 www.sciencedirect.com
J Hitomi, T Katayama, M Taniguchi, A Honda… - Neuroscience …, 2004 - Elsevier
Recently, endoplasmic reticulum (ER) dysfunction has been implicated in neuronal death in patients with Alzheimer's disease. Treatment of human neuroblastoma cells with ER stress …
Number of citations: 316 www.sciencedirect.com
TE Allsopp, J McLuckie, LE Kerr, M Macleod… - Cell Death & …, 2000 - nature.com
… -amc) and caspase 6-like (Ac-VEID-amc) enzymes were readily detected in the supernatants … At this concentration the inhibitor Ac-VEID-cho totally inhibited the Ac-VEID-amc cleavage …
Number of citations: 157 www.nature.com
CA Valencia, C Bailey, R Liu - Biochemical and biophysical research …, 2007 - Elsevier
… In addition, the substrate specificity of each caspase was determined by measuring the activity with other caspase substrates, including Ac-VEID-AMC and Ac-LEHD-AMC, at 20 μM final …
Number of citations: 24 www.sciencedirect.com
N Guaragnella, S Passarella, E Marra, S Giannattasio - FEBS letters, 2010 - Elsevier
… this was measured fluorometrically in cell free extracts from AA-PCD cells treated with NAC up to 200 min, by using the mammalian caspase substrates Ac-IETD-AMC and Ac-VEID-AMC…
Number of citations: 44 www.sciencedirect.com
SJN Choi, HS You, SY Chung - Transplantation proceedings, 2008 - Elsevier
Tacrolimus (FK506) has been widely used as an immunosuppressant. We examined the effects of FK506 on expression of apoptotic signal transduction pathway proteins of Jurkat …
Number of citations: 42 www.sciencedirect.com
N Guaragnella, A Bobba, S Passarella, E Marra… - FEBS letters, 2010 - Elsevier
To investigate the role of cytochrome c (cyt c) release in yeast acetic acid-induced programmed cell death (AA-PCD), wild type (wt) and cells lacking metacaspase (Δyca1), cytochrome c …
Number of citations: 64 www.sciencedirect.com
다할, 기리, 라쉬 - 2007 - oak.chosun.ac.kr
The signal transduction pathway of caspase-2 has not been known well. In this report, cell permeable Tat-reverse-caspase-2 was employed to induce caspase-2-specific cell death with …
Number of citations: 0 oak.chosun.ac.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.